molecular formula C11H20O2 B14504213 Ethyl 2-ethyl-3,3-dimethylpent-4-enoate CAS No. 63435-26-7

Ethyl 2-ethyl-3,3-dimethylpent-4-enoate

Cat. No.: B14504213
CAS No.: 63435-26-7
M. Wt: 184.27 g/mol
InChI Key: ZHQGGWSECRNCFV-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3,3-dimethylpent-4-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is characterized by its unique structure, which includes a double bond and multiple alkyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-3,3-dimethylpent-4-enoate can be synthesized through various methods. One common approach involves the esterification of 2-ethyl-3,3-dimethylpent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3,3-dimethylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethyl-3,3-dimethylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3,3-dimethylpent-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the compound also allows for potential interactions with enzymes and other biological molecules, influencing its overall activity.

Comparison with Similar Compounds

Ethyl 2-ethyl-3,3-dimethylpent-4-enoate can be compared with other similar compounds such as:

    Ethyl 3,3-dimethylpent-4-enoate: Lacks the additional ethyl group, resulting in different chemical properties and reactivity.

    Methyl 2,2-dimethylpent-4-enoate: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    Ethyl 2,2-dimethylpent-4-ynoate: Contains a triple bond instead of a double bond, leading to different chemical behavior and applications.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

CAS No.

63435-26-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 2-ethyl-3,3-dimethylpent-4-enoate

InChI

InChI=1S/C11H20O2/c1-6-9(10(12)13-8-3)11(4,5)7-2/h7,9H,2,6,8H2,1,3-5H3

InChI Key

ZHQGGWSECRNCFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C(C)(C)C=C

Origin of Product

United States

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